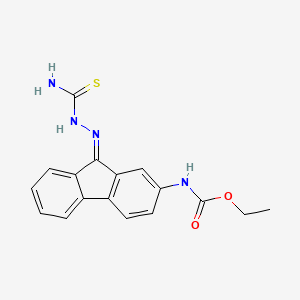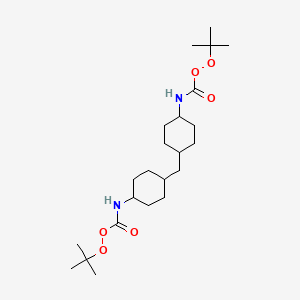
Bis(tert-butyl) methylenebis(cyclohexane-4,1-diyl)bis(peroxycarbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(tert-butyl) methylenebis(cyclohexane-4,1-diyl)bis(peroxycarbamate) is a chemical compound with the molecular formula C23H42N2O6 and a molecular weight of 442.6 g/mol. It is known for its unique structure, which includes two six-membered rings and multiple peroxycarbamate groups . This compound is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(tert-butyl) methylenebis(cyclohexane-4,1-diyl)bis(peroxycarbamate) typically involves the reaction of tert-butyl hydroperoxide with methylenebis(cyclohexane-4,1-diyl)bis(carbamate) under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the peroxycarbamate groups.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(tert-butyl) methylenebis(cyclohexane-4,1-diyl)bis(peroxycarbamate) undergoes various chemical reactions, including:
Oxidation: The peroxycarbamate groups can participate in oxidation reactions, often leading to the formation of carbonyl compounds.
Reduction: Under specific conditions, the compound can be reduced to form the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the peroxycarbamate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents like hydrogen peroxide for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions produce alcohols.
Scientific Research Applications
Bis(tert-butyl) methylenebis(cyclohexane-4,1-diyl)bis(peroxycarbamate) has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential use in biological systems as a prodrug, where it can release active compounds under specific conditions.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to generate reactive oxygen species.
Industry: It is used in the production of polymers and other materials where controlled release of reactive species is required.
Mechanism of Action
The mechanism of action of bis(tert-butyl) methylenebis(cyclohexane-4,1-diyl)bis(peroxycarbamate) involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxycarbamate groups. These ROS can interact with various molecular targets, including DNA, proteins, and lipids, leading to oxidative damage and cell death. The compound’s ability to generate ROS makes it a potential candidate for use in anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Bis(tert-butyl) peroxycarbonate: Similar in structure but lacks the cyclohexane rings.
Bis(tert-butyl) peroxyphthalate: Contains aromatic rings instead of cyclohexane rings.
Bis(tert-butyl) peroxybenzoate: Another peroxy compound with different structural features.
Uniqueness
Bis(tert-butyl) methylenebis(cyclohexane-4,1-diyl)bis(peroxycarbamate) is unique due to its combination of cyclohexane rings and peroxycarbamate groups, which confer specific reactivity and stability properties. This makes it particularly useful in applications requiring controlled release of reactive species.
Properties
CAS No. |
79094-65-8 |
|---|---|
Molecular Formula |
C23H42N2O6 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
tert-butyl N-[4-[[4-(tert-butylperoxycarbonylamino)cyclohexyl]methyl]cyclohexyl]carbamoperoxoate |
InChI |
InChI=1S/C23H42N2O6/c1-22(2,3)30-28-20(26)24-18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)25-21(27)29-31-23(4,5)6/h16-19H,7-15H2,1-6H3,(H,24,26)(H,25,27) |
InChI Key |
RMJANOJJCNOSAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(=O)NC1CCC(CC1)CC2CCC(CC2)NC(=O)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


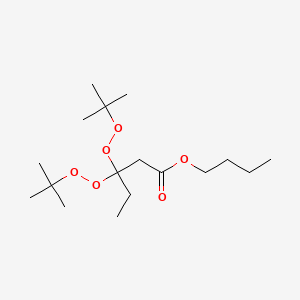
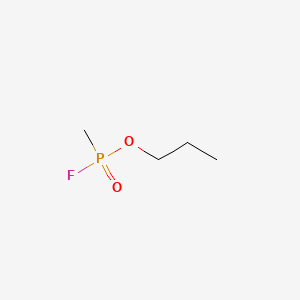

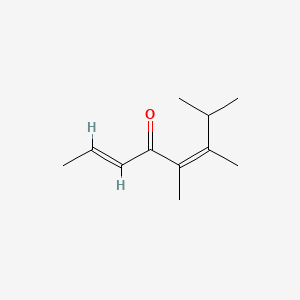
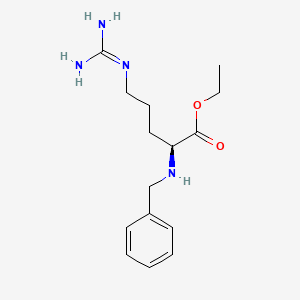
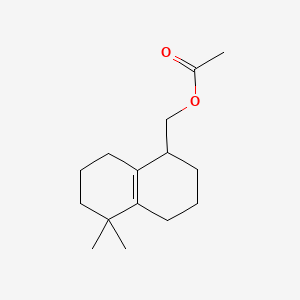

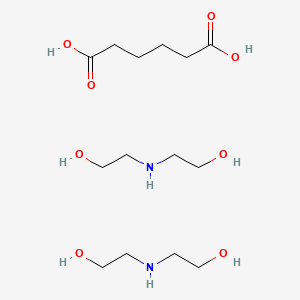
![1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B12675151.png)



![Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate](/img/structure/B12675171.png)
